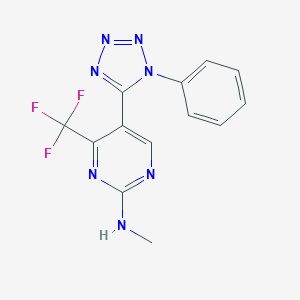
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases that play a critical role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation in vitro and in vivo. It has also been shown to have an effect on the immune system by modulating the activity of specific immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to use in various assays. It is also stable under specific storage conditions, making it a suitable compound for long-term studies. However, it has limitations in terms of its toxicity and potential side effects, which need to be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine. One potential direction is to study its potential as a drug target for the treatment of specific diseases such as cancer and inflammation. Another direction is to explore its potential as a tool for studying specific signaling pathways and cellular processes. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo.
Métodos De Síntesis
The synthesis of N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with N-methyl-N-(phenyl)-1,2,3,4-tetraazole-5-amine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug target for the treatment of various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
Nombre del producto |
N-methyl-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinamine |
|---|---|
Fórmula molecular |
C13H10F3N7 |
Peso molecular |
321.26 g/mol |
Nombre IUPAC |
N-methyl-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-17-12-18-7-9(10(19-12)13(14,15)16)11-20-21-22-23(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18,19) |
Clave InChI |
BGEQEFJNYKPDEY-UHFFFAOYSA-N |
SMILES |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CNC1=NC=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)
![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)





